6-Methoxypteridin-4(3H)-one 6-Methoxypteridin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817971
InChI: InChI=1S/C7H6N4O2/c1-13-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12)
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

6-Methoxypteridin-4(3H)-one

CAS No.:

Cat. No.: VC15817971

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxypteridin-4(3H)-one -

Specification

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 6-methoxy-3H-pteridin-4-one
Standard InChI InChI=1S/C7H6N4O2/c1-13-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12)
Standard InChI Key OFNZHNHXMOKULR-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C2C(=N1)C(=O)NC=N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Methoxypteridin-4(3H)-one belongs to the pteridine family, a class of nitrogen-containing heterocycles characterized by fused pyrimidine and pyrazine rings. Its systematic IUPAC name is 6-methoxy-3,4-dihydropteridin-4-one, reflecting the methoxy substituent at the 6-position and the ketone group at the 4-position of the bicyclic framework . The molecular formula is C₇H₆N₄O₂, with a molar mass of 178.15 g/mol .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₇H₆N₄O₂
Molecular Weight178.15 g/mol
Purity≥95%
Aqueous SolubilityNot reported
Melting PointNot reported

The planar structure of the pteridine core facilitates π-π stacking interactions, while the electron-donating methoxy group influences electronic distribution and hydrogen-bonding capacity. Quantum mechanical calculations predict that the methoxy substituent increases electron density at the 7-position, potentially enhancing reactivity in electrophilic substitution reactions .

Synthetic Methodologies and Challenges

Reported Synthesis Pathways

  • Condensation Approach: Formation of the pteridine ring via cyclization of pyrimidine precursors with α,β-unsaturated ketones. For example, the reaction of 4,5-diaminopyrimidine with diketene derivatives could yield the bicyclic core, followed by methoxylation at the 6-position .

  • Post-Functionalization Strategy: Direct methoxylation of preformed pteridin-4(3H)-one using methanol under Mitsunobu conditions or nucleophilic aromatic substitution with a methoxide ion .

Physicochemical and Spectroscopic Properties

Spectral Characterization

While experimental spectra for 6-Methoxypteridin-4(3H)-one are unavailable, comparisons with related compounds provide insights:

  • ¹H NMR: Expected signals include a singlet for the methoxy protons (δ 3.8–4.0 ppm) and deshielded aromatic protons adjacent to the ketone (δ 8.2–8.5 ppm) .

  • IR Spectroscopy: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O methoxy) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 178.15 (M+H⁺), with fragmentation patterns dominated by loss of CO (28 Da) and OCH₃ (31 Da) .

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